molecular formula C17H18FNO2S B1442608 3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine CAS No. 1356678-71-1

3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine

Cat. No. B1442608
CAS RN: 1356678-71-1
M. Wt: 319.4 g/mol
InChI Key: JRVJOAOOCVOURE-UHFFFAOYSA-N
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Description

“3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine”, also known as FMA, is a potent and selective inhibitor of the proteasome, which plays a crucial role in protein degradation within cells. It has a molecular weight of 319.4 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(3-fluorobenzyl)-1-[(4-methylphenyl)sulfonyl]azetidine . The InChI code is 1S/C17H18FNO2S/c1-13-5-7-17(8-6-13)22(20,21)19-11-15(12-19)9-14-3-2-4-16(18)10-14/h2-8,10,15H,9,11-12H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 319.4 .

Scientific Research Applications

Azetidine Derivatives in Antibacterial Agents

  • Antibacterial Properties : A study by Frigola et al. (1995) explored the synthesis and properties of 7-azetidinylquinolones, a series of compounds containing azetidine moieties. These compounds exhibited significant antibacterial activity, with specific configurations of the azetidine and oxazine rings critical for increasing in vitro activity and oral efficacy [Frigola et al., 1995].
  • Structure-Activity Relationships : Another study by Frigola et al. (1994) investigated the effects of various substituents on the azetidine moiety in quinolone and naphthyridine carboxylic acids. These compounds were evaluated for their antibacterial potency and physicochemical properties, highlighting the importance of the azetidine structure in medicinal chemistry [Frigola et al., 1994].

Azetidine in Antiviral and Anticancer Agents

  • Antiviral Activity : Zoidis et al. (2003) synthesized azetidine derivatives and tested them for antiviral activity against influenza A, revealing their potential as potent antiviral compounds [Zoidis et al., 2003].
  • Anticancer Potential : Burgos-Morón et al. (2018) studied a specific aziridine derivative, AzGalp, for its selective anticancer activity. The compound induced DNA damage and was particularly effective against cancer cells lacking a functional nucleotide excision repair pathway [Burgos-Morón et al., 2018].

Miscellaneous Applications

  • Spectroscopic Properties : Lie Ken Jie and Syed-Rahmatullah (1992) studied the synthesis and spectroscopic properties of long-chain azetidine fatty esters, demonstrating the use of azetidine derivatives in chemical analysis [Lie Ken Jie & Syed-Rahmatullah, 1992].
  • Drug Development : Ravikumar et al. (2013) explored the tosylate salts of lapatinib, an anticancer drug, highlighting the importance of azetidine derivatives in drug formulation and development [Ravikumar et al., 2013].

Mechanism of Action

As a proteasome inhibitor, “3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine” likely works by binding to the proteasome complex and inhibiting its function. This prevents the proteasome from breaking down proteins within the cell, which can affect various cellular processes.

properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-1-(4-methylphenyl)sulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c1-13-5-7-17(8-6-13)22(20,21)19-11-15(12-19)9-14-3-2-4-16(18)10-14/h2-8,10,15H,9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVJOAOOCVOURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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